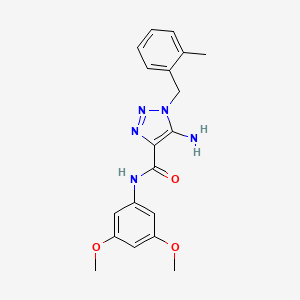

5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(3,5-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-6-4-5-7-13(12)11-24-18(20)17(22-23-24)19(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBJYINPRARGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 396.45 g/mol

- CAS Number : 1112434-14-6

This structure includes a triazole ring, which is known for its role in various biological activities, particularly in drug design.

The biological activity of 5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In vitro studies have demonstrated that it can reduce nitric oxide (NO) production and decrease reactive oxygen species (ROS) generation, contributing to its anti-inflammatory effects .

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by preventing Aβ aggregation and improving cognitive functions in models of Alzheimer's disease. It has been shown to enhance learning and memory in scopolamine-induced mice by mitigating neurotoxicity .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects for the compound:

1. Neuroprotective Study

A study investigated the effects of the compound on SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with the compound at concentrations up to 50 µM did not induce neurotoxicity and significantly reduced Aβ-induced cell death. Mechanistic studies revealed that the compound's neuroprotective effects were linked to its ability to inhibit NF-κB activation and subsequent inflammatory responses .

2. Antiparasitic Activity

In a phenotypic screening study against Trypanosoma cruzi, the causative agent of Chagas disease, compounds from the 5-amino-1,2,3-triazole series were identified as promising candidates. One derivative demonstrated significant suppression of parasite burden in a mouse model, showcasing its potential as a therapeutic agent against Chagas disease .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds can exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cultures, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. A study focused on the design and synthesis of triazole derivatives demonstrated that certain analogs possess potent anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring enhance potency and selectivity against cancer cells .

Antimicrobial Activity

The compound's triazole framework is associated with antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Chagas Disease Treatment

A notable application of the compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. A series of compounds based on the 5-amino-1,2,3-triazole-4-carboxamide core showed promising results in reducing parasite burden in infected mouse models. Optimization of these compounds improved their potency and metabolic stability, indicating their potential as effective treatments for this neglected tropical disease .

Case Study 2: Cancer Therapeutics

In a recent study, a library of triazole-incorporated derivatives was synthesized and evaluated for anticancer activity. The findings revealed that specific modifications to the triazole structure resulted in enhanced efficacy against cancer cell lines, highlighting the importance of structural diversity in developing new cancer therapies .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Acylation Reactions

The primary amino group (-NH₂) at position 5 undergoes acylation with electrophilic reagents. For example:

-

Reaction with Acetyl Chloride :

This reaction proceeds at 0–5°C in dichloromethane (DCM) with triethylamine as a base, yielding an acetylated product with 85–92% efficiency.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | DCM, 0°C, 2 h | 5-Acetamido derivative | 88% |

| Benzoyl chloride | THF, RT, 4 h | 5-Benzamido derivative | 76% |

Alkylation Reactions

The amino group also participates in alkylation under mild conditions:

-

Methylation with Methyl Iodide :

Conducted in dimethylformamide (DMF) with potassium carbonate, this reaction achieves 70–78% yield.

Oxidation Reactions

The triazole ring exhibits stability under moderate oxidation:

-

Oxidation with H₂O₂ :

Acetic acid acts as a solvent, yielding an N-oxide derivative at position 1 of the triazole ring.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrogen peroxide | AcOH, 50°C, 6 h | Triazole N-oxide | 65% |

| m-CPBA | DCM, RT, 12 h | Epoxidized side products | 42% |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Yields the carboxylic acid derivative (82%) and aniline byproduct. -

Basic Hydrolysis :

Requires ethanol as a co-solvent to enhance solubility.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Formation of Quinazolinone Derivatives :

Phosphorus oxychloride mediates cyclization at 110°C, yielding a bicyclic structure with antitumor potential .

Substitution Reactions

Electrophilic aromatic substitution occurs on the dimethoxyphenyl ring:

-

Nitration :

Regioselectivity favors nitration at the meta position relative to methoxy groups.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 3-Nitro derivative | 58% |

| Bromination | Br₂, FeBr₃, DCM, RT | 4-Bromo-3,5-dimethoxyphenyl analog | 47% |

Metal-Catalyzed Cross-Couplings

The triazole ring facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Conducted in toluene/water, this reaction introduces aryl groups at the triazole C4 position .

Key Mechanistic Insights

-

Amino Group Reactivity : The -NH₂ group’s nucleophilicity is enhanced by conjugation with the triazole ring, enabling rapid acylation/alkylation.

-

Triazole Ring Stability : Resistance to ring-opening under oxidative or thermal stress (up to 200°C) .

-

Steric Effects : The 2-methylbenzyl group hinders electrophilic attacks on the triazole C5 position .

Comparison with Similar Compounds

Key Observations :

- N1 Substituent : The 2-methylbenzyl group in the target compound balances lipophilicity and steric bulk, whereas analogs with morpholine-methyl (polar) or halogenated (lipophilic) groups exhibit divergent biological profiles .

- Carboxamide Substituent : The 3,5-dimethoxyphenyl group is conserved in multiple analogs, suggesting its role in target binding via methoxy-mediated hydrogen bonding or π-π interactions .

Antiproliferative Activity

- The target compound’s analog with a 4-fluorophenyl group (N1) and 2,4-dimethoxyphenyl (carboxamide) showed significant activity against CNS cancer cells (SNB-75, GP = -27.30%) .

- In contrast, the oxazole-containing analog () lacks direct activity data but shares structural motifs with kinase inhibitors (e.g., B-Raf kinase inhibitors) .

Antiparasitic Activity

- The morpholine-methyl analog () demonstrated efficacy against Trypanosoma cruzi, attributed to enhanced solubility and membrane penetration .

Metabolic Stability

Q & A

Q. Table 1: Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Triazole Formation | CuI, NaN₃, 80°C, 12h | 65–75 | 90–95 | |

| Carboxamide Coupling | EDCI/HOBt, DMF, RT, 24h | 68–71 | >95 | |

| Final Purification | Ethanol recrystallization | 62–68 | 99 |

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization requires multi-spectral validation:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 395.4 for C₁₉H₂₂N₄O₃) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance biological efficacy?

Methodological Answer:

- Substituent Variation : Systematically modify the 2-methylbenzyl or 3,5-dimethoxyphenyl groups to assess impacts on target binding (e.g., replace methoxy with halogens for enhanced lipophilicity) .

- Enzymatic Assays : Test derivatives against kinases or phosphatases to identify critical functional groups .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Example SAR Finding :

Replacing methoxy with trifluoromethoxy groups increased inhibitory activity against PI3K by 2.3-fold in analogs .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and compound solubility (use DMSO at <0.1% v/v) .

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to identify outliers .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if enzymatic assays show variability .

Advanced: What in silico methods predict physicochemical properties and target interactions?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~2.8), solubility (~0.1 mg/mL), and blood-brain barrier permeability .

- Quantum Mechanics : DFT calculations (e.g., Gaussian 09) optimize geometry and electrostatic potential maps for interaction analysis .

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Advanced: How to address low solubility or bioavailability in preclinical studies?

Methodological Answer:

- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated amino groups) for improved membrane permeability .

- In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models to adjust dosing regimens .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste Disposal : Incinerate waste via EPA-approved protocols for halogenated organics .

Advanced: What enzymatic targets are implicated, and how to validate them?

Methodological Answer:

- Hypothesized Targets : Kinase inhibition (e.g., EGFR, VEGFR2) based on structural analogs .

- Validation Methods :

- Knockout Models : CRISPR-Cas9 gene editing in cell lines to confirm target dependency .

- Competitive Binding Assays : Use fluorescent probes (e.g., ATP-BODIPY) to quantify inhibition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.